5-Methyl-2-(tributylstannyl)pyridine

Catalog No.
S1501726
CAS No.
189195-41-3
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(tributylstannyl)pyridine

CAS Number

189195-41-3

Product Name

5-Methyl-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

This compound is derived from pyridine, a six-membered aromatic heterocyclic ring containing nitrogen. The pyridine ring is substituted with a methyl group at the 5th position and a tributyltin group at the 2nd position []. Tributyltin is a functional group consisting of a tin atom bonded to three n-butyl groups.

The significance of 5-methyl-2-(tributylstannyl)pyridine lies in its ability to participate in Stille coupling reactions. Stille coupling is a powerful tool in organic synthesis for creating new carbon-carbon bonds. The tributyltin group acts as a leaving group, readily detaching under specific reaction conditions to form a new bond with a desired organic fragment [].


Molecular Structure Analysis

The key feature of 5-methyl-2-(tributylstannyl)pyridine is the combination of an aromatic pyridine ring and a bulky tributyltin moiety. The aromatic ring offers stability and potential for further functionalization, while the tributyltin group serves as the reactive site for Stille coupling [].

It's important to note that the tin atom in the tributyltin group can adopt different geometries, but tetrahedral geometry is most common [].


Chemical Reactions Analysis

The primary application of 5-methyl-2-(tributylstannyl)pyridine is in Stille coupling reactions. A general example is shown below:

R-X + Bu3Sn-Y → R-Y + Bu3SnX (Eq. 1)

where R and Y are organic fragments, X is a leaving group (often halogen), and Bu3Sn represents the tributyltin group.

In this context, 5-methyl-2-(tributylstannyl)pyridine acts as Bu3Sn-Y, where Y is the 5-methyl-2-pyridyl moiety. The reaction is catalyzed by palladium complexes, which activate the C-Sn bond for coupling with the organic halide (R-X) to form a new C-C bond (R-Y) [].

The specific reaction conditions and choice of catalyst depend on the desired product but often involve heating and inert atmosphere to promote the coupling reaction.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid or viscous liquid at room temperature due to the presence of the bulky tributyltin group [].
  • Solubility: Expected to be poorly soluble in water due to the nonpolar nature of the tributyltin group. May be soluble in organic solvents like dichloromethane or tetrahydrofuran [].
  • Melting Point and Boiling Point: No data available but likely to be above room temperature for the melting point and relatively high for the boiling point due to the large molecule size [].

Mechanism of Action (Not Applicable)

5-methyl-2-(tributylstannyl)pyridine does not have a biological function and isn't directly involved in any biological processes. Its mechanism of action lies in its ability to participate in Stille coupling reactions as described previously.

Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.

Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to regulations for organotin compounds.

Synthesis of Organotin Compounds:

-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:

  • Antibacterial and antifungal agents: Organotin derivatives have been investigated for their ability to combat bacterial and fungal infections .
  • Precursors for materials synthesis: Specific organotin compounds can serve as precursors for the synthesis of functional materials, such as conducting polymers and photoluminescent materials .

Organic Synthesis:

The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:

  • Palladium-catalyzed cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between different organic molecules. 5-Methyl-2-(tributylstannyl)pyridine can serve as a coupling partner, introducing the trialkyltin group into the final product .
  • Stannylation reactions: These reactions involve the introduction of a tin atom into an organic molecule. 5-Methyl-2-(tributylstannyl)pyridine can act as a stannating agent, transferring the trialkyltin group to other organic substrates .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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